molecular formula C48H57N9Na3O15S3 B569806 Amoxicillin Trimer Trisodium Salt (>90per cent) CAS No. 94703-34-1

Amoxicillin Trimer Trisodium Salt (>90per cent)

Cat. No.: B569806
CAS No.: 94703-34-1
M. Wt: 1165.181
InChI Key: HYCIAAAEDUARCI-XWQMZCRMSA-N
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Description

Amoxicillin Trimer Trisodium Salt: is a derivative of amoxicillin, a widely used antibiotic belonging to the penicillin class. This compound is characterized by its high purity (>90%) and is primarily used in scientific research and industrial applications. Amoxicillin itself is known for its effectiveness against a broad spectrum of bacterial infections, and its trimer form offers unique properties that make it valuable for various specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amoxicillin Trimer Trisodium Salt involves the trimerization of amoxicillin molecules. This process typically requires specific reaction conditions, including controlled temperature and pH levels. The synthesis often involves the use of solvents such as dimethylformamide (DMF) and reagents like trisodium phosphate to facilitate the trimerization process .

Industrial Production Methods: Industrial production of Amoxicillin Trimer Trisodium Salt follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Amoxicillin Trimer Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amoxicillin trimers .

Scientific Research Applications

Amoxicillin Trimer Trisodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amoxicillin Trimer Trisodium Salt is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .

Comparison with Similar Compounds

  • Amoxicillin Dimer Sodium Salt
  • Amoxicillin Trimer
  • Amoxicillin Trihydrate
  • N-Pivaloyl Amoxicillin

Comparison: Amoxicillin Trimer Trisodium Salt is unique due to its trimeric structure, which can enhance its stability and efficacy compared to its monomeric and dimeric counterparts. The trisodium salt form also improves its solubility, making it more suitable for certain applications. Compared to amoxicillin trihydrate, the trimer form may offer better performance in specific industrial and research settings .

Properties

CAS No.

94703-34-1

Molecular Formula

C48H57N9Na3O15S3

Molecular Weight

1165.181

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium

InChI

InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1

InChI Key

HYCIAAAEDUARCI-XWQMZCRMSA-N

SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na]

Synonyms

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy

Origin of Product

United States

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